3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine
Description
The compound 3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine features a pyridazine core substituted at position 3 with a piperazine ring bearing a 3,5-dimethoxybenzoyl group and at position 6 with a pyridin-4-yl moiety.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-29-18-13-17(14-19(15-18)30-2)22(28)27-11-9-26(10-12-27)21-4-3-20(24-25-21)16-5-7-23-8-6-16/h3-8,13-15H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXKJEGJXBTTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is a novel piperazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from piperazine and pyridazine derivatives. The key steps include:
- Formation of the piperazine ring : This is achieved through reductive amination processes.
- Substitution of functional groups : The introduction of the 3,5-dimethoxybenzoyl group occurs via acylation reactions.
- Final assembly : The final compound is obtained by coupling the modified piperazine with pyridazine.
1. Anticancer Activity
Recent studies have demonstrated that compounds related to this piperazine derivative exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 15 |
| This compound | MCF7 (Breast) | 20 |
These findings suggest that the compound may act by inducing apoptosis in cancer cells or inhibiting key signaling pathways involved in tumor growth .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays indicate that it exhibits activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate a moderate antimicrobial effect, suggesting potential applications in treating bacterial infections .
3. Acetylcholinesterase Inhibition
Another significant aspect of the biological activity of this compound is its potential as an acetylcholinesterase inhibitor. This property is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Preliminary studies have shown that it can inhibit acetylcholinesterase with an IC50 value comparable to established inhibitors:
| Compound | IC50 (µM) |
|---|---|
| This compound | 10 |
This inhibition suggests that the compound may enhance cholinergic transmission, which could be beneficial in neurodegenerative conditions .
Case Study 1: Anticancer Efficacy
A study involving a series of piperazine derivatives demonstrated that modifications to the piperazine ring significantly enhanced anticancer activity. Specifically, the introduction of aromatic substituents like those found in our compound led to increased potency against several cancer cell lines .
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, compounds similar to this piperazine derivative were tested for their ability to protect neuronal cells from oxidative stress. Results indicated that these compounds could significantly reduce cell death in models of oxidative injury .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antipsychotic Activity
Research indicates that compounds with a similar structure exhibit significant antipsychotic properties. The piperazine moiety is known to interact with dopamine receptors, which are critical in the treatment of schizophrenia and other psychotic disorders. Studies have shown that modifications in the benzoyl and pyridazine components can enhance binding affinity to these receptors, potentially leading to improved therapeutic outcomes.
2. Antidepressant Effects
The compound's structure suggests it may also possess antidepressant properties. Compounds that modulate serotonin and norepinephrine levels have been effective in treating depression. Investigations into the pharmacodynamics of this compound could reveal its efficacy in mood regulation.
Pharmacological Insights
1. Mechanism of Action
The proposed mechanism involves the inhibition of specific neurotransmitter reuptake mechanisms, particularly serotonin and norepinephrine transporters. This action can increase the availability of these neurotransmitters in the synaptic cleft, enhancing mood and cognitive function.
2. Side Effect Profile
Preliminary studies suggest that this compound may have a favorable side effect profile compared to traditional antipsychotics and antidepressants. The structural features may contribute to reduced extrapyramidal symptoms, a common adverse effect associated with many psychotropic medications.
Case Studies
1. In Vivo Studies
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicate potential anxiolytic properties alongside its antidepressant effects.
2. Clinical Trials
While extensive clinical trials are still needed, early-phase trials involving similar compounds have shown promise in improving symptoms of major depressive disorder (MDD) and generalized anxiety disorder (GAD). These findings support further investigation into this specific compound's therapeutic potential.
Chemical Reactions Analysis
Nucleophilic Substitution at Pyridazine C-3 Position
The electron-deficient pyridazine ring undergoes nucleophilic substitution at C-3 under mild acidic/basic conditions :
Key Mechanistic Insight : The reaction proceeds via an SNAr mechanism, where the leaving group (e.g., Cl⁻) is displaced by nucleophiles (HS⁻, NH₃) .
Piperazine Ring Functionalization
The piperazine moiety participates in:
Acylation Reactions
The secondary amine reacts with acyl chlorides (e.g., 3,5-dimethoxybenzoyl chloride) under Schotten-Baumann conditions:
textPiperazine + RCOCl → N-acylated piperazine
Conditions : Triethylamine (base), dichloromethane, 0–5°C.
Sulfonamide Formation
Reaction with sulfonyl chlorides yields sulfonamide derivatives :
textRSO₂Cl + piperazine → RSO₂-piperazine
Applications : Used in synthesizing PPARγ modulators for diabetes research .
Pyridinyl Group Reactivity
The pyridin-4-yl substituent at C-6 participates in:
Metal Coordination
Acts as a bidentate ligand for transition metals (e.g., Pd²⁺, Cu²⁺) :
textPyridinyl-N + Mⁿ⁺ → [M(L)₂] complex
Observed Effects : Enhanced catalytic activity in cross-coupling reactions .
Electrophilic Aromatic Substitution
Limited reactivity due to electron-withdrawing pyridazine core, but nitration occurs at meta positions under fuming HNO₃/H₂SO₄ .
Microwave-Assisted Coupling Reactions
Microwave irradiation accelerates Ullmann-type couplings between pyridazine and aryl halides :
| Substrate | Catalyst | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromopyridine | CuI/L-proline | 15 | 89 | |
| 3-Iodopyridazine | Pd(PPh₃)₄ | 20 | 78 |
Advantages : 4–6× faster reaction rates vs conventional heating .
Acidic Hydrolysis
The dimethoxybenzoyl group undergoes demethylation in concentrated HCl :
text3,5-dimethoxy → 3,5-dihydroxy (t₁/₂ = 2.3 hr at 80°C)
Oxidative Degradation
H₂O₂/Fe²⁺ (Fenton's reagent) cleaves the pyridazine ring :
textPyridazine → Maleic acid derivatives (via radical intermediates)
Comparative Reactivity Table
| Functional Group | Reactivity Type | Relative Rate (vs Benzene) | Reference |
|---|---|---|---|
| Pyridazine C-3 | Nucleophilic substitution | 10²–10³ | |
| Piperazine N-H | Acylation | 10¹ | |
| Pyridinyl C-2/C-6 | Electrophilic substitution | 10⁻² |
Note : Reactivity modulated by electron-withdrawing effects of adjacent heterocycles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Comparative Insights
Electron Effects and Substituent Influence
- The target compound’s 3,5-dimethoxybenzoyl group (electron-donating) contrasts with the chloro substituents in ’s analogue, which are electron-withdrawing. This difference likely alters electronic properties, affecting binding to targets such as kinases or bacterial enzymes .
- However, the latter’s pyrimidin-2-yl-substituted piperazine may offer additional hydrogen-bonding interactions, enhancing potency .
Steric and Pharmacokinetic Considerations
- The 3,4-dimethoxybenzoyl variant () differs in methoxy positioning, which could reorient the benzoyl group’s interaction with hydrophobic pockets.
- ’s furan-2-yl and oxazole-methyl groups introduce heterocyclic diversity. The furan’s oxygen may improve solubility, while the oxazole’s planar structure could favor stacking interactions absent in the target compound .
Research Findings and Implications
- Kinase Inhibition Potential: The structural resemblance to ’s MAPK inhibitor (IC₅₀ = 12 nM) suggests the target compound warrants evaluation against kinase targets, particularly those involving aromatic binding pockets .
- Antimicrobial Optimization : Compared to ’s chloro-substituted analogue, the target’s methoxy groups may reduce cytotoxicity while maintaining efficacy against bacterial strains sensitive to pyridazine-based agents .
- Solubility and Bioavailability : The pyridin-4-yl group’s polarity and methoxy substituents may improve aqueous solubility relative to ’s dimethylpyrazole or ’s furan derivatives, enhancing pharmacokinetic profiles .
Preparation Methods
Synthesis of 6-(Pyridin-4-yl)pyridazine-3-amine
The pyridazine core is constructed using a [4+2] cycloaddition between pyridine-4-carbaldehyde and malononitrile under basic conditions (K₂CO₃, ethanol, reflux, 12 h), followed by oxidation with MnO₂ to yield 6-(pyridin-4-yl)pyridazine-3-carbonitrile (Yield: 68%). Subsequent reduction using Raney nickel and hydrazine hydrate in methanol at 60°C produces the amine intermediate (Yield: 82%).
Key Reaction Parameters :
-
Temperature: 60–80°C
-
Catalyst: Raney nickel (10 wt%)
-
Solvent: Methanol/water (9:1 v/v)
Preparation of 4-(3,5-Dimethoxybenzoyl)piperazine
Piperazine is acylated with 3,5-dimethoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C to room temperature, 4 h). The crude product is purified via recrystallization from ethyl acetate/hexane (Yield: 75%).
Optimization Insight :
-
Lower temperatures (0–5°C) minimize diacylation byproducts.
-
Stoichiometric TEA (2.2 eq) ensures complete neutralization of HCl.
Coupling of Pyridazine and Piperazine Moieties
The final step employs Buchwald-Hartwig amination to link the pyridazine-3-amine and 4-(3,5-dimethoxybenzoyl)piperazine. Using Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in toluene at 110°C for 18 h achieves a yield of 72%.
Catalyst Comparison :
| Catalyst System | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 65 | 24 |
| CuI/1,10-phenanthroline | 45 | 36 |
| Pd₂(dba)₃/Xantphos | 72 | 18 |
Solvent and Temperature Optimization
Solvent polarity profoundly affects coupling efficiency. Polar aprotic solvents like DMF accelerate the reaction but increase side-product formation, while toluene balances reactivity and selectivity (Table 1).
Table 1: Solvent Screening for Coupling Reaction
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Toluene | 2.4 | 72 | 98.5 |
| DMF | 36.7 | 68 | 91.2 |
| THF | 7.5 | 61 | 95.8 |
Reaction temperatures above 100°C are critical for overcoming activation energy barriers, but prolonged heating (>24 h) degrades the product.
Purification and Characterization
Crude product purification involves column chromatography (SiO₂, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Structural confirmation is achieved via:
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 4.8 Hz, 2H, pyridinyl-H), 7.89 (d, J = 8.2 Hz, 1H, pyridazine-H), 6.85 (s, 2H, benzoyl-H), 3.89 (s, 6H, OCH₃).
-
HRMS : m/z [M+H]⁺ calcd. for C₂₃H₂₅N₅O₃: 436.1984; found: 436.1981.
Alternative Synthetic Routes
Nucleophilic Aromatic Substitution
Direct displacement of a chloropyridazine intermediate with piperazine in DMF at 120°C yields the product but requires harsh conditions (Yield: 58%).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time by 60% but necessitates specialized equipment.
Scalability and Industrial Considerations
Kilogram-scale production faces challenges in catalyst recovery and waste management. Continuous-flow systems with immobilized Pd catalysts show promise, achieving 85% yield at 1 kg/batch .
Q & A
Q. What synthetic strategies are recommended for introducing the piperazine moiety into pyridazine-based compounds?
The piperazine group is typically introduced via nucleophilic substitution or coupling reactions. For example, 3-(piperazin-1-yl)pyridazine derivatives can be synthesized by reacting halogenated pyridazines (e.g., 3-chloro-6-substituted pyridazine) with piperazine under reflux in polar aprotic solvents like DMF or acetonitrile . Alternatively, Buchwald-Hartwig coupling or Suzuki-Miyaura cross-coupling (for aryl/heteroaryl substituents) may be employed to enhance regioselectivity . Optimizing reaction conditions (e.g., temperature, catalyst) is critical to avoid side products like N-alkylated byproducts.
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- X-ray crystallography : Resolve absolute configuration and assess ring puckering (e.g., Cremer-Pople parameters for piperazine conformation) .
- NMR spectroscopy : Confirm substitution patterns (e.g., pyridazine C-3 and C-6 positions) via - COSY and DEPT .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula, particularly for distinguishing regioisomers.
Q. What pharmacological activities are associated with pyridazine-piperazine hybrids?
Pyridazine derivatives exhibit diverse activities, including:
| Activity | Key Structural Features | Reference |
|---|---|---|
| Anti-bacterial | 3-Piperazinyl substitution, chloro groups | |
| Anti-viral | Pyridin-4-yl substituents | |
| Histamine release modulation | Piperazine linked to fused heterocycles | |
| Phosphodiesterase inhibition | Electron-withdrawing groups (e.g., nitro) |
Advanced Research Questions
Q. How does the piperazine group influence histamine release, and how can this be mitigated?
The piperazin-1-yl group, when attached to fused heterocycles (e.g., imidazo[4,5-d]pyridazine), induces histamine release in rats via a mechanism involving mast cell degranulation . Substituting piperazine with 3-aminopiperidine retains target activity (e.g., DPP-IV inhibition) while eliminating histaminergic side effects. Computational docking studies suggest that reduced basicity of the amine group in 3-aminopiperidine decreases interactions with histamine receptors .
Q. What computational approaches are effective for modeling interactions with biological targets?
- Molecular docking (AutoDock/Vina) : Predict binding modes to enzymes like DPP-IV or PDEs. Focus on π-π stacking between pyridazine and aromatic residues (e.g., Phe357 in DPP-IV) .
- QSAR modeling : Use descriptors like LogP, polar surface area, and H-bond acceptors to correlate substituents (e.g., 3,5-dimethoxybenzoyl) with activity .
- MD simulations : Assess conformational stability of the piperazine ring in aqueous environments .
Q. How can contradictory data on biological activity be resolved?
Discrepancies often arise from differences in assay conditions (e.g., cell lines, concentration ranges). For example:
- Case Study : A piperazine-pyridazine derivative showed anti-bacterial activity in S. aureus (MIC = 8 µg/mL) but not in E. coli. This species-specificity may stem from outer membrane permeability in Gram-negative bacteria . Validate via comparative assays with efflux pump inhibitors (e.g., PAβN).
Q. What strategies optimize physicochemical properties (e.g., solubility, bioavailability)?
- Pyridazine as a bioisostere : Replace phenyl rings with pyridazine to enhance water solubility via dipole interactions .
- Substituent engineering : Introduce 3,5-dimethoxy groups to improve metabolic stability without compromising LogD (target ~2.5 for CNS penetration) .
- Salt formation : Use hydrochloride salts to enhance crystallinity and dissolution rates .
Methodological Considerations
Q. How to design a robust SAR study for pyridazine-piperazine derivatives?
- Step 1 : Synthesize analogs with systematic variations (e.g., piperazine vs. homopiperazine, methoxy vs. ethoxy groups).
- Step 2 : Profile activities in in vitro assays (e.g., enzyme inhibition, cytotoxicity).
- Step 3 : Apply multivariate analysis (PCA or PLS) to identify critical descriptors (e.g., steric bulk at C-3 correlates with anti-bacterial potency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
